molecular formula C23H23F2N5O2S B2891461 N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide CAS No. 1113104-68-9

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B2891461
CAS No.: 1113104-68-9
M. Wt: 471.53
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Description

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide (CAS 1113104-68-9) is a synthetic sulfonamide derivative featuring a hybrid heterocyclic architecture, combining a thiophene core with a pyrazole subunit. This molecular framework is of significant interest in medicinal chemistry and drug discovery research. The compound has a molecular formula of C23H23F2N5O2S and a molecular weight of 471.5 g/mol . Sulfonamide-based compounds represent a privileged scaffold in medicinal chemistry, with over 150 FDA-approved drugs featuring this pharmacophore for a diverse range of therapeutic applications . The integration of the pyrazole heterocycle, in particular, is a well-established strategy in the design of bioactive molecules, as this moiety is known to contribute to a wide spectrum of pharmacological properties . The specific structural motifs present in this molecule—the thiophene-sulfonamide backbone and the N-isopropyl pyrazole group—are associated with potential bioactivity. Research into analogous pyrazole-sulfonamide hybrids has demonstrated promising antiproliferative activity in experimental models, suggesting its value for investigating new therapeutic agents . Furthermore, pyrazole derivatives have been extensively studied for their antiviral potential against various viruses, including hepatitis C and influenza, positioning this compound as a candidate for virology and infectious disease research . This compound is provided as a high-purity material for research purposes. It is intended for use in assay development, high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-14(2)12-26-20(31)7-8-29-21(32)18-5-3-4-6-19(18)30-22(29)27-28-23(30)33-13-15-9-16(24)11-17(25)10-15/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMYTXALOVJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23F2N5O2S, with a molecular weight of approximately 471.53 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, particularly in drug development.

Biological Activity

1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the phenyl ring has been associated with enhanced cytotoxicity against cancer cell lines such as A431 and Jurkat cells .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as alkaline phosphatase, which plays a crucial role in various physiological processes. In vitro studies suggest that similar sulfonamide compounds can effectively inhibit this enzyme, indicating potential applications in treating conditions associated with altered enzyme activity .

3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds containing pyrazole and thiophene moieties have been reported to exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress and related damage .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis; inhibits cell proliferation
Enzyme InhibitionInhibits alkaline phosphatase
AntioxidantScavenges free radicals

Case Study: Antitumor Activity

A study conducted on various thiazole-based compounds demonstrated that structural modifications significantly influenced their cytotoxic effects. The introduction of methyl groups at specific positions on the phenyl ring enhanced the activity against cancer cell lines, suggesting that similar modifications in this compound could yield potent antitumor agents .

Case Study: Enzyme Inhibition

In another investigation, sulfonamide derivatives were screened for their ability to inhibit human recombinant alkaline phosphatase. The results indicated that certain structural features contributed to their efficacy as enzyme inhibitors, highlighting the importance of further exploration into the mechanism by which this compound interacts with target enzymes .

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution Patterns: The 2,3-dimethylphenyl group in the target compound contrasts with halogenated phenyl groups in analogs like etobenzanid (Cl) and diflufenican (F). Pyrazole and triazole heterocycles (present in the target compound and sulfentrazone) are common in agrochemicals due to their ability to interact with enzyme active sites .

Sulfonamide vs. Carboxamide/Carbamate :

  • Sulfonamides (target compound, sulfentrazone) exhibit stronger hydrogen-bonding capacity compared to carboxamides (etobenzanid) or acetamides (mefluidide). This may influence solubility and target selectivity .

However, the lack of electron-withdrawing groups on its phenyl ring may limit oxidative interactions critical for such mechanisms .

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity for coupling steps .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystYield Range
Pyrazole FormationEthanolHCl (acidic)60-75%
Sulfonamide CouplingDCMTriethylamine70-85%
Cross-CouplingTHFPd(PPh₃)₄50-65%

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic thiophene region .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

X-ray Crystallography : Resolves 3D conformation; SHELX software refines bond lengths/angles (e.g., C–S bond at ~1.76 Å) .

Critical Note : Purity is confirmed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced: How can SHELXL refinement resolve structural ambiguities in crystallographic analysis?

Methodological Answer:
SHELXL addresses challenges such as:

  • Disordered Moieties : The isopropyl group may exhibit rotational disorder. SHELXL partitions occupancy over multiple sites (e.g., 60:40 split) .
  • Twinning : For non-merohedral twinning, the TWIN command in SHELXL refines twin laws and scales datasets .
  • Hydrogen Bonding : DFIX restraints model hydrogen bonds (e.g., N–H···O=S interactions at 2.8–3.0 Å) .

Q. Example Workflow :

Data collection at 100 K with Mo-Kα radiation.

Initial solution via SHELXT.

Refinement in SHELXL with anisotropic displacement parameters for non-H atoms.

Validation using CCDC tools for geometric accuracy .

Advanced: How to reconcile discrepancies in reported bioactivity data for similar sulfonamides?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
  • Compound Purity : Impurities >5% skew IC₅₀ values; re-test with HPLC-validated samples .
  • Solubility Issues : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .

Q. Resolution Strategy :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Structure-Activity Studies : Modify substituents (e.g., fluorophenyl vs. dimethylphenyl) to isolate pharmacophore contributions .

Basic: What are key considerations for designing in vitro biological assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) .
  • Controls : Include positive (e.g., acetazolamide for CA inhibition) and vehicle (DMSO) controls.
  • Kinetic Analysis : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition .

Q. Table 2: Example Assay Conditions

ParameterRecommendation
Incubation Time30–60 min (37°C)
Compound Concentration0.1–100 µM (dose-response)
Detection MethodFluorescence (e.g., FAM-labeled substrates)

Advanced: How do computational models enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets (e.g., sulfonamide group anchoring to Zn²⁺ in carbonic anhydrase) .
  • MD Simulations (GROMACS) : Assess conformational stability of the thiophene-pyrazole backbone over 100-ns trajectories .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .

Key Insight : Replace the isopropyl group with cyclopropyl to reduce steric hindrance, as suggested by ΔGbinding calculations .

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